1-(2-Bromopropyl)-2-nitrobenzene

Description

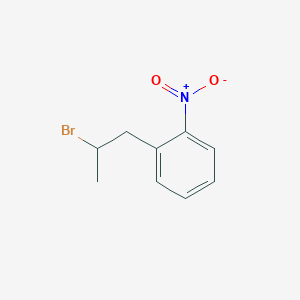

1-(2-Bromopropyl)-2-nitrobenzene is an aromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) at the ortho position and a 2-bromopropyl (-CH₂CHBrCH₃) chain.

Properties

IUPAC Name |

1-(2-bromopropyl)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-7(10)6-8-4-2-3-5-9(8)11(12)13/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEFHQODEBUTJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510635 | |

| Record name | 1-(2-Bromopropyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80643-84-1 | |

| Record name | 1-(2-Bromopropyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination of 2-Nitropropylbenzene Derivatives

One straightforward approach to synthesize 1-(2-bromopropyl)-2-nitrobenzene is through the bromination of 2-nitropropylbenzene or related precursors. This involves the selective introduction of a bromine atom at the propyl side chain adjacent to the aromatic ring.

- Reagents and Conditions: Bromine (Br₂) or phosphorus tribromide (PBr₃) is commonly used for bromination of benzylic or allylic positions. For example, PBr₃ can convert 2-nitropropanol derivatives into the corresponding bromides under controlled temperature (0-25 °C) in an inert solvent such as dichloromethane (DCM) or chloroform.

- Mechanism: The reaction proceeds via substitution of the hydroxyl group by bromide ions, yielding the this compound.

- Purification: The crude product is typically purified by recrystallization from petroleum ether or by column chromatography. Charcoal treatment before crystallization improves purity.

Nucleophilic Substitution Using 2-Bromo-1-nitrobenzene

Another synthetic route involves nucleophilic substitution on 2-bromo-1-nitrobenzene with propyl nucleophiles:

- Step 1: Preparation of 2-bromo-1-nitrobenzene by bromination of nitrobenzene under electrophilic aromatic substitution conditions.

- Step 2: Reaction of 2-bromo-1-nitrobenzene with propyl nucleophiles such as 2-propylmagnesium bromide (Grignard reagent) or propyl lithium under anhydrous conditions.

- Reaction Medium: Typically carried out in dry tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures (-78 °C to 0 °C) to control reactivity and minimize side reactions.

- Outcome: This method introduces the propyl group onto the aromatic ring, which can then be further brominated at the benzylic position to yield this compound.

Alkylation of 2-Bromonitrobenzene with 2-Bromopropane

A more targeted synthesis involves alkylation of 2-bromonitrobenzene with 2-bromopropane under basic conditions:

- Reagents: 2-Bromonitrobenzene, 2-bromopropane, and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Solvent: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) facilitate nucleophilic substitution.

- Conditions: The reaction is typically heated to 80-110 °C for several hours under an inert atmosphere.

- Mechanism: The base deprotonates the aromatic ring or activates the nucleophile, allowing substitution of the bromide on 2-bromopropane onto the aromatic ring, forming the desired this compound.

- Workup: The reaction mixture is cooled, diluted with dichloromethane, and washed with aqueous sodium hydroxide, water, and brine to remove inorganic impurities. The organic layer is dried and concentrated, followed by recrystallization for purification.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated Ullmann or Suzuki cross-coupling reactions have been reported for related bromo-nitrobenzene derivatives to form C-C bonds with alkenyl or alkyl groups:

- Catalysts: Palladium complexes such as Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.

- Substrates: 1-Bromo-2-nitrobenzene and β-halo-substituted alkenes or esters.

- Conditions: Reactions are conducted in polar solvents (DMF, toluene) with bases like K₂CO₃ or Cs₂CO₃ at elevated temperatures (80-120 °C).

- Relevance: Though more commonly used for β-aryl derivatives, similar methodologies can be adapted for the synthesis of this compound by employing appropriate alkyl halide partners.

Stepwise Synthesis via Nitrobenzyl Bromide Intermediates

A multistep approach involves:

- Step 1: Bromination of 2-nitrobenzyl alcohol to 2-nitrobenzyl bromide using PBr₃.

- Step 2: Alkylation of 2-nitrobenzyl bromide with propyl nucleophiles or further substitution reactions to introduce the bromopropyl side chain.

- Advantages: This method allows fine control of substitution patterns and functional group compatibility.

- Purification: Repeated crystallization from petroleum ether and charcoal treatment ensures high purity.

Data Table: Summary of Preparation Methods for this compound

| Method | Key Reagents/Conditions | Reaction Type | Purification Techniques | Notes |

|---|---|---|---|---|

| Direct Bromination | PBr₃, DCM, 0-25 °C | Substitution on alcohol | Recrystallization, charcoal | Simple, high yield, requires controlled temp |

| Nucleophilic Substitution | 2-Bromo-1-nitrobenzene, Grignard, THF | Grignard addition | Chromatography, recrystallization | Requires anhydrous conditions |

| Alkylation with 2-Bromopropane | 2-Bromonitrobenzene, K₂CO₃, DMF, 80-110 °C | Nucleophilic substitution | Washing, drying, recrystallization | Efficient for selective alkylation |

| Pd-Catalyzed Cross-Coupling | Pd catalyst, β-haloalkenes, base | Cross-coupling | Chromatography | Versatile, adaptable for various substrates |

| Stepwise via Benzyl Bromide | PBr₃, 2-nitrobenzyl alcohol | Bromination + substitution | Recrystallization, charcoal | Allows precise functional group manipulation |

Analytical and Purification Notes

- Crystallization: Twice crystallizing from petroleum ether with charcoal treatment before the first crystallization significantly improves purity and yield.

- Solvent Choice: DMF and DCM are preferred for their ability to dissolve polar and nonpolar reactants and facilitate nucleophilic substitutions.

- Temperature Control: Maintaining low temperatures (0-25 °C) during bromination prevents overbromination and side reactions.

- Workup: Sequential washing with aqueous sodium hydroxide, water, and brine removes inorganic salts and residual bases, ensuring product purity.

Research Findings and Mechanistic Insights

- Electron-withdrawing nitro groups stabilize transition states during bromine abstraction, enhancing reaction selectivity and yield.

- Radical intermediates formed during bromination are stabilized by the aromatic nitro substituent, as shown by ESR studies and cyclic voltammetry, supporting controlled bromination at the benzylic position.

- Palladium-catalyzed methods offer a concerted mechanism for C-C bond formation, with electronic effects of substituents influencing reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromopropyl)-2-nitrobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.

Elimination: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.

Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.

Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

Nucleophilic Substitution: Products include 1-(2-hydroxypropyl)-2-nitrobenzene, 1-(2-aminopropyl)-2-nitrobenzene, and 1-(2-mercaptopropyl)-2-nitrobenzene.

Reduction: The major product is 1-(2-bromopropyl)-2-aminobenzene.

Elimination: The major product is 2-nitrostyrene.

Scientific Research Applications

1-(2-Bromopropyl)-2-nitrobenzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of functionalized polymers and materials with specific properties.

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.

Chemical Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 1-(2-Bromopropyl)-2-nitrobenzene depends on the specific reaction it undergoes. For example:

Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.

Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps.

Elimination: The compound undergoes dehydrohalogenation to form an alkene, with the base abstracting a proton from the carbon adjacent to the bromine atom.

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Chain Variations

(a) 1-(3-Bromopropoxy)-2-nitrobenzene

- Structure: Benzene with ortho-NO₂ and a 3-bromopropoxy (-OCH₂CHBrCH₃) group.

- Key Data :

- Comparison :

- The propoxy group (oxygen-linked chain) increases polarity compared to the direct propyl chain in 1-(2-bromopropyl)-2-nitrobenzene, likely enhancing solubility in polar solvents.

- The bromine position (terminal vs. central in propyl chain) may alter reactivity in substitution reactions.

(b) 1-(2-Bromoethoxy)-2-nitrobenzene

- Structure: Ortho-NO₂ with a shorter 2-bromoethoxy (-OCH₂CH₂Br) chain.

- Key Data :

- Comparison :

- Reduced chain length (ethoxy vs. propoxy/propyl) lowers molecular weight (260.08 vs. ~260–295 g/mol) and may decrease boiling points.

- Shorter chains could reduce steric hindrance in reactions.

(c) 2-Bromo-1-phenylpropane

- Structure : Benzene with a 2-bromopropyl chain but lacking the nitro group.

- Key Data :

- Comparison: Absence of the nitro group increases electron density on the ring, favoring electrophilic substitutions.

Functional Group Variations

(a) 1-[(1E)-3-Bromoprop-1-en-1-yl]-2-nitrobenzene

- Structure : Unsaturated bromopropenyl chain attached to ortho-nitrobenzene.

- Key Data: CAS RN: 443305-35-9 .

- Bromine on an sp²-hybridized carbon may increase electrophilicity compared to sp³-brominated propyl chains.

(b) 1-Bromo-2-nitrobenzene

- Structure : Simple ortho-bromonitrobenzene.

- Key Data: Molecular Weight: 202.01 g/mol . Solubility: Soluble in benzene, ethanol, and ether .

- Comparison :

- Lack of a propyl chain simplifies synthesis but reduces utility as a building block for larger molecules.

- Bromine directly on the ring enables direct aryl coupling reactions (e.g., Suzuki-Miyaura).

Physical and Chemical Properties

*Estimated properties based on structural analogs.

Q & A

Q. What are the established synthetic routes for 1-(2-bromopropyl)-2-nitrobenzene, and how are reaction conditions optimized?

The synthesis typically involves bromination of a nitro-substituted alcohol precursor. For example, 1-(2-nitrophenyl)ethanol can be treated with phosphorus tribromide (PBr₃) in dichloromethane (DCM) under controlled stirring for 2 hours. The reaction is quenched with saturated NaHCO₃, and the product is extracted with ethyl acetate (EtOAc) or DCM, followed by drying and vacuum evaporation. Purification via silica gel chromatography yields the target compound with ~87% efficiency . Key optimization parameters include stoichiometric ratios of PBr₃, reaction temperature (room temperature preferred), and solvent choice to minimize side reactions.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR provide chemical shift data for aromatic protons (δ ~7.5–8.2 ppm) and carbons, bromopropyl chain protons (δ ~1.5–4.0 ppm), and nitro group effects on adjacent carbons .

- Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) verify purity, with retention times compared to standards .

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 260.08 for C₉H₁₀BrNO₃) .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and bromopropyl groups influence reactivity in nucleophilic aromatic substitution (SₙAr)?

The nitro group at the ortho position strongly activates the benzene ring for SₙAr by withdrawing electron density, creating a partial positive charge at the para position. The bromopropyl substituent introduces steric hindrance, directing nucleophiles (e.g., amines, alkoxides) to the meta or para positions. Kinetic studies show that reactions proceed via a Meisenheimer intermediate, with rate acceleration observed in polar aprotic solvents like DMF . Computational modeling (DFT) can further predict regioselectivity based on transition-state energies .

Q. What challenges arise in regioselective functionalization of this compound, and how are they mitigated?

Competing reactions (e.g., elimination of HBr from the bromopropyl chain or over-nitration) complicate regioselectivity. Strategies include:

- Temperature Control: Lower temperatures (0–5°C) suppress elimination pathways during substitution .

- Protecting Groups: Temporarily masking the nitro group (e.g., reduction to an amine and subsequent re-oxidation) enables selective bromopropyl chain modification .

- Catalysis: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively replaces the bromine atom with aryl/alkyl groups without disturbing the nitro group .

Q. How is this compound utilized as an intermediate in heterocyclic synthesis?

The compound serves as a precursor for cinnoline derivatives via reductive cyclization. Electroreduction of the nitro group generates a hydroxylamine intermediate, which undergoes intramolecular cyclization under basic conditions to form cinnoline scaffolds (e.g., 3-methylcinnoline in 59% yield). This method is critical for synthesizing bioactive heterocycles .

Q. What are the stability and handling considerations for this compound under physiological conditions?

The nitro group confers photolability, requiring storage in amber vials at –20°C. Hydrolytic degradation of the bromopropyl chain occurs in aqueous media (pH > 8), necessitating anhydrous reaction conditions. Safety protocols include using fume hoods and PPE due to potential HBr release during decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.